(1S)-(+)-10-Camphorsulfonic acid
Overview
Description
(1S)-(+)-10-Camphorsulfonic acid is an organic compound with the molecular formula C10H16O4S and a molecular weight of 232.30 g/mol . It is a chiral sulfonic acid derived from camphor, a bicyclic monoterpene. This compound is widely used in organic synthesis and as a resolving agent for chiral amines and other cations .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S)-(+)-10-Camphorsulfonic acid can be synthesized through the sulfonation of camphor. The process involves the reaction of camphor with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:
Sulfonation: Camphor is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Purification: The resulting product is purified through crystallization or recrystallization from suitable solvents such as ethyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(1S)-(+)-10-Camphorsulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield camphorquinone, while reduction can produce camphor .
Scientific Research Applications
(1S)-(+)-10-Camphorsulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-(+)-10-Camphorsulfonic acid involves the formation of diastereomeric salts with chiral compounds. This interaction allows for the separation of enantiomers based on their different solubilities or other physical properties . The compound acts as a chiral resolving agent, facilitating the purification and isolation of enantiomers for various applications .
Comparison with Similar Compounds
Similar Compounds
®-(-)-10-Camphorsulfonic acid: The enantiomer of (1S)-(+)-10-Camphorsulfonic acid, with similar chemical properties but opposite optical rotation.
Camphorquinone: A related compound formed through the oxidation of camphor.
Camphorsulfonyl chloride: A derivative used in the synthesis of sulfonamides and other compounds.
Uniqueness
This compound is unique due to its chiral nature and its ability to form diastereomeric salts with various chiral compounds. This property makes it an invaluable tool in the resolution of racemic mixtures and the synthesis of optically pure compounds .
Properties
IUPAC Name |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-OMNKOJBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3144-16-9 | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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